

# 2-Chloro-4-methyl-6-(methylthio)pyrimidine derivatives and analogs

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## Compound of Interest

Compound Name: 2-Chloro-4-methyl-6-(methylthio)pyrimidine

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An In-depth Technical Guide to **2-Chloro-4-methyl-6-(methylthio)pyrimidine** Derivatives and Analogs

This guide provides a comprehensive technical overview of **2-Chloro-4-methyl-6-(methylthio)pyrimidine**, a versatile heterocyclic scaffold, and its derivatives. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document delves into the synthesis, chemical reactivity, and biological significance of this class of compounds, offering both foundational knowledge and practical insights for their application in research and development.

## Introduction to the Pyrimidine Scaffold

The pyrimidine ring is a fundamental heterocyclic structure found in a vast array of biologically active molecules, including the nucleobases uracil, thymine, and cytosine, which are essential components of nucleic acids.[1] This core structure has served as a versatile template for the design and synthesis of numerous therapeutic agents.[2][3] Pyrimidine derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, antimicrobial, and central nervous system modulating effects.[3][4][5]

The subject of this guide, **2-Chloro-4-methyl-6-(methylthio)pyrimidine** (CAS Number: 89466-59-1), is a polysubstituted pyrimidine that serves as a valuable starting material for the synthesis of a diverse range of derivatives.[6] Its chemical structure is characterized by a

pyrimidine core with a chlorine atom at the 2-position, a methyl group at the 4-position, and a methylthio group at the 6-position.[6]

Table 1: Physicochemical Properties of **2-Chloro-4-methyl-6-(methylthio)pyrimidine**

Property	Value	Reference
Molecular Formula	C <sub>6</sub> H <sub>7</sub> ClN <sub>2</sub> S	[7]
Molecular Weight	174.65 g/mol	[7]
Physical Form	Solid, Crystalline	[7]
Purity	Typically >95%	[7]
InChI Key	GLWCUQHONLZTOE-UHFFFAOYSA-N	[6]

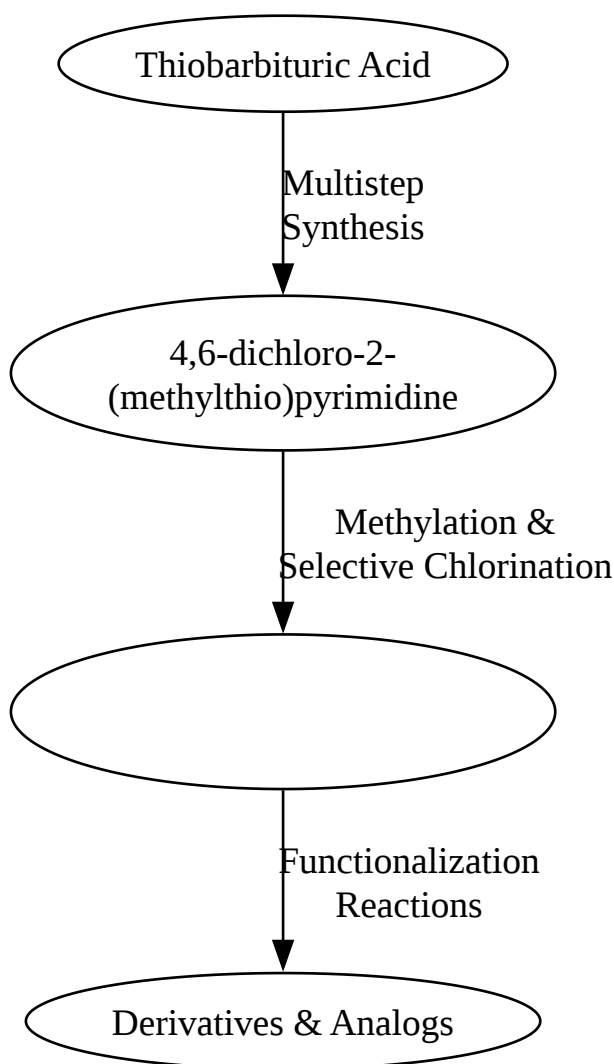
## Synthesis of the Core Scaffold and its Derivatives

The synthesis of **2-Chloro-4-methyl-6-(methylthio)pyrimidine** and its analogs often begins with readily available precursors like thiobarbituric acid.[8] The synthetic strategies involve a series of well-established organic reactions, including cyclization, chlorination, and methylation.

### General Synthetic Approach

A common route to substituted pyrimidines involves the Biginelli reaction, which is a one-pot condensation of a  $\beta$ -dicarbonyl compound, an aldehyde, and urea or thiourea.[9] For the specific scaffold of interest, a multi-step synthesis is typically employed, starting from a suitable acyclic precursor or a simpler pyrimidine derivative.

A route to a related compound, 4,5,6-trichloropyrimidine-2-carbonitrile, was developed starting from 4,6-dichloro-2-(methylthio)pyrimidine.[8] This highlights the utility of the methylthio-pyrimidine core in accessing more complex structures. The synthesis involved nucleophilic displacement of the chloro groups, oxidation of the sulfide to a sulfone, and subsequent displacement by cyanide.[8]



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## Key Functionalization Reactions

The 2-chloro and 6-methylthio groups on the pyrimidine ring are key handles for further functionalization, allowing for the introduction of a wide range of substituents.

The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution.<sup>[10]</sup> This allows for the introduction of various nucleophiles, such as amines, alkoxides, and thiolates, to generate a library of 2-substituted pyrimidine derivatives. The reactivity of the chloro group is enhanced by the electron-withdrawing nature of the pyrimidine ring nitrogens.

The chloro group also serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.<sup>[11]</sup> This enables the formation of carbon-

carbon bonds, allowing for the introduction of aryl, heteroaryl, and alkyl groups at the 2-position. The choice of catalyst and reaction conditions can influence the regioselectivity of these reactions, particularly in di- or tri-chlorinated pyrimidines.[\[12\]](#)[\[13\]](#)[\[14\]](#)

The methylthio group can be oxidized to the corresponding sulfoxide or sulfone using oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA).[\[10\]](#)[\[15\]](#) These oxidized derivatives can then act as leaving groups in nucleophilic substitution reactions, providing an alternative route to functionalization at the 6-position.

## Experimental Protocol: Synthesis of a 4,6-Disubstituted-2-(methylthio)pyrimidine Derivative

The following is a representative protocol for the synthesis of a disubstituted pyrimidine derivative, illustrating the Sonogashira coupling reaction.[\[16\]](#)

Objective: To synthesize N-ethyl-6-methyl-2-(methylthio)-5-(phenylethynyl)pyrimidin-4-amine.

Materials:

- 4-chloro-N-ethyl-6-methyl-2-(methylthio)pyrimidin-4-amine
- Phenylacetylene
- Palladium(II) acetate ( $\text{Pd}(\text{OAc})_2$ )
- Triphenylphosphine ( $\text{PPh}_3$ )
- Copper(I) iodide ( $\text{CuI}$ )
- Triethylamine ( $\text{Et}_3\text{N}$ )
- Toluene

Procedure:

- To a stirred solution of 4-chloro-N-ethyl-6-methyl-2-(methylthio)pyrimidin-4-amine (1.0 mmol) in toluene (10 mL), add phenylacetylene (1.2 mmol),  $\text{Pd}(\text{OAc})_2$  (0.05 mmol),  $\text{PPh}_3$  (0.1 mmol),  $\text{CuI}$  (0.1 mmol), and  $\text{Et}_3\text{N}$  (2.0 mmol).

- Heat the reaction mixture at 80 °C under a nitrogen atmosphere for 12 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite.
- Concentrate the filtrate under reduced pressure.
- Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.

Characterization Data (for N-ethyl-6-methyl-2-(methylthio)-5-(phenylethynyl)pyrimidin-4-amine):  
[16]

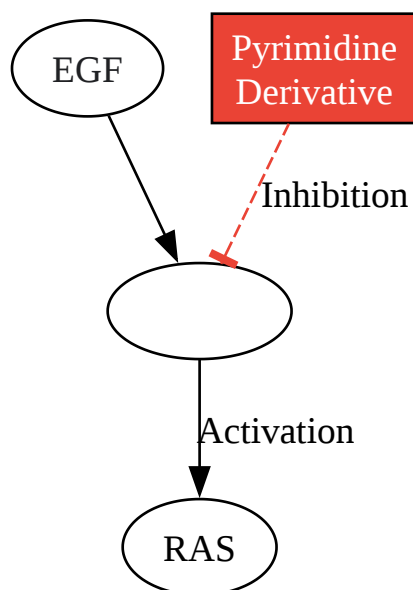
- <sup>1</sup>H NMR (300 MHz, DMSO-d<sub>6</sub>): δ 1.16 (t, J = 7.1 Hz, 3H, CH<sub>3</sub>), 2.39 (s, 3H, CH<sub>3</sub>), 2.45 (s, 3H, CH<sub>3</sub>), 3.47 (m, 2H, CH<sub>2</sub>), 7.24 (t, J = 5.9 Hz, 1H), 7.40-7.46 (m, 3H, ArH), 7.62-7.65 (m, 2H, ArH). [16]
- <sup>13</sup>C NMR (75 MHz, DMSO-d<sub>6</sub>): δ 12.8, 14.1, 22.0, 34.7, 82.1, 94.3, 99.5, 122.1, 127.9, 128.0, 130.7, 160.2, 165.1, 168.1. [16]

## Biological Activities and Therapeutic Potential

Pyrimidine derivatives are a cornerstone of medicinal chemistry, with applications spanning a wide range of therapeutic areas.[3][4][9] The **2-Chloro-4-methyl-6-(methylthio)pyrimidine** scaffold is a valuable starting point for the development of novel therapeutic agents.

### Anticancer Activity

Many pyrimidine derivatives have been developed as potent anticancer agents.[17][18][19] Their mechanisms of action often involve the inhibition of key enzymes in cancer cell signaling pathways, such as protein kinases.[20] For example, pyrimidine-based compounds have been shown to be effective inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overactive in various cancers.[2][17]



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## Anti-inflammatory Activity

Pyrimidine derivatives have also shown significant anti-inflammatory properties.[21] One of the primary mechanisms is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins.[2][21] Selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with reduced gastrointestinal side effects.

## Antiviral Activity

The pyrimidine scaffold is present in several antiviral drugs.[3][4] For instance, derivatives of 2-alkylthio-6-benzyl-5-alkylpyrimidin-4(3H)-ones have been investigated as potent inhibitors of the HIV-1 reverse transcriptase enzyme.[11]

## Structure-Activity Relationships (SAR)

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of the substituents on the pyrimidine ring.[22][23][24] Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective therapeutic agents.

For enzyme inhibitors, key considerations include:

- Substituents at the 2-position: The nature of the group replacing the chloro atom can significantly impact binding affinity and selectivity.
- Modifications at the 4-position: Altering the methyl group can influence steric interactions within the binding pocket of the target enzyme.
- Functionalization of the 6-methylthio group: Both the sulfur atom and the methyl group can be modified to optimize interactions with the target protein.

For example, in the context of dihydroorotate dehydrogenase inhibitors, the presence of a carboxylic acid group at the 6-position and the intact amide and imide groups of the pyrimidine ring were found to be essential for significant enzyme inhibition.[22]

## Conclusion

**2-Chloro-4-methyl-6-(methylthio)pyrimidine** is a highly versatile and valuable scaffold in medicinal chemistry. Its amenability to a variety of chemical transformations, including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and oxidation, allows for the creation of diverse libraries of derivatives. These derivatives have shown significant promise as anticancer, anti-inflammatory, and antiviral agents. Future research in this area will likely focus on the development of more potent and selective inhibitors of specific biological targets, guided by a deeper understanding of their structure-activity relationships and mechanisms of action.

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